Ethyl 4-[(4,5-dimethylthiophen-2-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[(4,5-DIMETHYL-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4,5-DIMETHYL-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethyl-2-thiophenecarboxylic acid with ethyl tetrahydropyrazinecarboxylate under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(4,5-DIMETHYL-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the tetrahydropyrazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydropyrazine derivatives.
Scientific Research Applications
ETHYL 4-[(4,5-DIMETHYL-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(4,5-DIMETHYL-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(4-METHYL-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
- ETHYL 4-[(5-METHYL-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Uniqueness
ETHYL 4-[(4,5-DIMETHYL-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to the presence of both 4,5-dimethyl substitutions on the thienyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with single methyl substitutions.
Properties
Molecular Formula |
C14H20N2O3S |
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Molecular Weight |
296.39 g/mol |
IUPAC Name |
ethyl 4-(4,5-dimethylthiophene-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3S/c1-4-19-14(18)16-7-5-15(6-8-16)13(17)12-9-10(2)11(3)20-12/h9H,4-8H2,1-3H3 |
InChI Key |
ZRRAWKHTLGDOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(S2)C)C |
Origin of Product |
United States |
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